molecular formula C14H8BrClN2S2 B2761242 4-Bromophenyl 4-(4-chlorophenyl)-1,2,3-thiadiazol-5-yl sulfide CAS No. 338408-05-2

4-Bromophenyl 4-(4-chlorophenyl)-1,2,3-thiadiazol-5-yl sulfide

Cat. No. B2761242
CAS RN: 338408-05-2
M. Wt: 383.71
InChI Key: JFOUQTCAJARBCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an organic molecule that contains a thiadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom. The thiadiazole ring is substituted with a bromophenyl group and a chlorophenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiadiazol ring, which is a type of heterocycle. This ring is substituted with a bromophenyl group and a chlorophenyl group. The bromine and chlorine atoms are halogens, and they are likely to significantly influence the chemical properties of the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the thiadiazole ring and the halogen substituents. The sulfur atom in the thiadiazole ring and the halogen atoms are likely to be sites of high reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of a thiadiazole ring and halogen substituents could influence its polarity, solubility, and stability .

Scientific Research Applications

Structural Analysis and Heterocycle Synthesis

The synthesis and structural elucidation of thiadiazole derivatives, including compounds similar to "4-Bromophenyl 4-(4-chlorophenyl)-1,2,3-thiadiazol-5-yl sulfide," demonstrate significant interest in developing novel materials with potential applications in various fields. For instance, studies on the crystalline structure of thiadiazole compounds contribute to understanding their molecular arrangements and potential as building blocks for more complex molecules (Zy Zhang, Hs Dong, Y. Zhu, 1996).

Corrosion Inhibition

Thiadiazole derivatives have been investigated for their corrosion inhibition properties, particularly in the protection of metals against corrosion. The quantum chemical and molecular dynamics simulation studies of thiadiazole derivatives, including those structurally related to "this compound," indicate their effectiveness in inhibiting corrosion of iron, showcasing their potential in industrial applications (S. Kaya, C. Kaya, Lei Guo, et al., 2016).

Antiviral Activities

The synthesis and evaluation of thiadiazole sulfonamides for antiviral activities have been a significant area of research. Derivatives of thiadiazole have shown promising results against specific viruses, indicating the potential for therapeutic applications. For example, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives and their bioassay tests against tobacco mosaic virus activity highlight the antiviral potential of these compounds (Zhuo Chen, Weiming Xu, Ke-liang Liu, et al., 2010).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound. If this compound has biological activity, it could interact with biological macromolecules (like proteins or DNA) in a manner that depends on its specific structure and functional groups .

Future Directions

The study of this compound could be of interest in various fields, including organic chemistry, medicinal chemistry, and materials science. Future research could explore its synthesis, properties, and potential applications .

properties

IUPAC Name

5-(4-bromophenyl)sulfanyl-4-(4-chlorophenyl)thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrClN2S2/c15-10-3-7-12(8-4-10)19-14-13(17-18-20-14)9-1-5-11(16)6-2-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFOUQTCAJARBCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(SN=N2)SC3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.